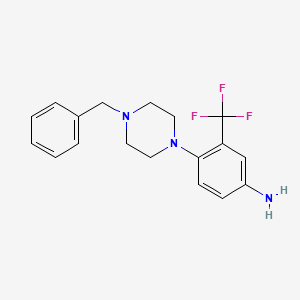

4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline

描述

属性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3/c19-18(20,21)16-12-15(22)6-7-17(16)24-10-8-23(9-11-24)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBMVDMGQPRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

化学反应分析

4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the benzylpiperazine moiety can be replaced with other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological effects.

相似化合物的比较

Substituent Variations on the Piperazine Ring

Analysis :

Trifluoromethyl Substitution Patterns

Analysis :

- The meta-substituted trifluoromethyl group in the target compound offers a balance of electronic effects, favoring nucleophilic aromatic substitution reactions while maintaining moderate acidity for biological interactions.

Heterocyclic Modifications

Analysis :

- Piperazine derivatives enable modular design for receptor binding, while imidazole analogs (e.g., nilotinib intermediates) target specific kinases.

- Dinitroaniline derivatives demonstrate the impact of nitro groups on tubulin binding, a mechanism absent in the target compound .

生物活性

4-(4-Benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of arylpiperazine derivatives, which are known for their interactions with various neurotransmitter systems, particularly in the central nervous system (CNS). The trifluoromethyl group enhances its lipophilicity, potentially increasing its binding affinity to biological targets.

Chemical Structure and Properties

The chemical formula for this compound is CHFN with a molecular weight of 300.31 g/mol. The compound features a benzylpiperazine moiety linked to an aniline ring, which is further substituted with a trifluoromethyl group. This structural arrangement is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 300.31 g/mol |

| CAS Number | 946719-23-9 |

The mechanism of action of this compound involves its interaction with neurotransmitter receptors, particularly serotonin receptors. The benzylpiperazine component has been shown to modulate the activity of these receptors, which are critical in regulating mood and behavior. The trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with target proteins effectively.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antidepressant Effects : The interaction with serotonin receptors suggests potential antidepressant properties, making it a candidate for further investigation in mood disorders.

- Antipsychotic Properties : Similar arylpiperazine derivatives have shown efficacy in treating psychotic disorders by modulating dopaminergic pathways.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

- Serotonin Receptor Modulation : A study demonstrated that similar piperazine derivatives could significantly enhance serotonin receptor activity, leading to improved mood regulation in animal models .

- Neuroprotective Activity : Research on benzylpiperazine derivatives indicated their ability to protect PC12 cells from hydrogen peroxide-induced toxicity, suggesting a neuroprotective role.

- Pharmacological Profile : In vitro studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, which may further contribute to their therapeutic effects in cognitive disorders .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 4-(4-benzylpiperazin-1-yl)-3-(trifluoromethyl)aniline, and how do they influence experimental design?

- Answer: While direct data for this compound is limited, analogous trifluoromethyl-substituted anilines (e.g., 4-fluoro-3-(trifluoromethyl)aniline) exhibit a density of ~1.393 g/mL, boiling points around 207–208°C, and refractive indices of 1.466 . These properties suggest moderate polarity and thermal stability, which should inform solvent selection (e.g., DCM or DMF for solubilization) and reaction conditions (e.g., reflux setups). The trifluoromethyl group enhances lipophilicity, which may impact cellular uptake in biological assays .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: Similar piperazinyl-aniline derivatives are synthesized via nucleophilic aromatic substitution or reductive amination. For example, 4-(4-methylpiperazin-1-yl)aniline dihydrochloride is prepared by reacting 4-fluoro-nitrobenzene with methylpiperazine under basic conditions, followed by catalytic hydrogenation . Adapting this, the benzylpiperazine moiety could be introduced via alkylation of 3-(trifluoromethyl)-4-nitroaniline, followed by nitro group reduction .

Q. How should researchers characterize this compound to confirm structural integrity?

- Answer: Use a combination of 1H/13C NMR to verify the benzylpiperazine and trifluoromethyl groups (e.g., CF3 signals at ~110–120 ppm in 13C NMR). High-resolution mass spectrometry (HRMS) can confirm molecular weight (theoretical for C18H19F3N3: 334.15 g/mol). HPLC with UV detection (λ ~254 nm) ensures purity, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets like tubulin?

- Answer: Molecular docking studies using tubulin structures (PDB: 1SA0) can map interactions. For example, dinitroaniline derivatives bind to the α/β-tubulin interface via hydrogen bonding with residues like Asp251 and hydrophobic interactions with the trifluoromethyl group . Tools like AutoDock Vina or Schrödinger Suite can simulate binding affinities, prioritizing mutations (e.g., β-tubulin T238V) to validate predictions experimentally .

Q. What strategies optimize the synthetic yield of this compound?

- Answer:

- Catalyst screening: Palladium catalysts (e.g., Pd/C) improve nitro group reduction efficiency .

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

- Temperature control: Stepwise heating (e.g., 60°C for alkylation, 25°C for reduction) minimizes side reactions .

- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product from byproducts like unreacted benzylpiperazine .

Q. How do structural modifications (e.g., replacing benzyl with methyl groups) affect bioactivity?

- Answer: Compare analogs like 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline (CAS 694499-26-8) . In vitro cytotoxicity assays (e.g., MTT against HeLa cells) reveal that benzyl groups enhance membrane permeability, while methyl groups reduce metabolic stability . Structure-activity relationship (SAR) models can quantify these effects using descriptors like logP and polar surface area .

Q. How should researchers resolve contradictions in reported biological data (e.g., tubulin vs. kinase inhibition)?

- Answer:

- Target profiling: Use kinase inhibitor panels (e.g., Eurofins DiscoverX) and tubulin polymerization assays to identify primary targets .

- Metabolite analysis: LC-MS/MS can detect metabolites like AP24592 (a kinase inhibitor metabolite) to distinguish parent compound effects from downstream products .

- Dose-response studies: EC50 values for tubulin depolymerization (nM range) vs. kinase inhibition (µM range) clarify mechanism dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。